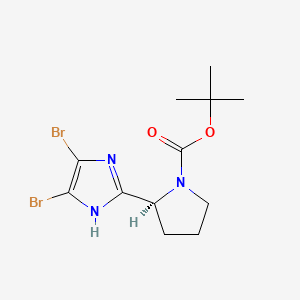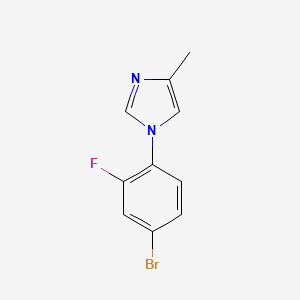
1-(4-bromo-2-fluorophenyl)-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-fluorophenyl)-4-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a methyl-substituted imidazole ring. The unique structural features of this compound make it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-fluorophenyl)-4-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 4-methylimidazole.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: A palladium catalyst, such as palladium on carbon (Pd/C), is often used to facilitate the coupling reaction between the aniline derivative and the imidazole ring.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The imidazole ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., Pd/C).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4).
Major Products:
Substitution: Various substituted imidazole derivatives.
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines or alcohols.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)-4-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-fluorophenyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)ethanone
- 4-Bromo-2-fluorobiphenyl
- 4-Bromo-2-fluorobenzylamine
Comparison: 1-(4-Bromo-2-fluorophenyl)-4-methyl-1H-imidazole is unique due to the presence of both a bromine and fluorine atom on the phenyl ring, coupled with a methyl-substituted imidazole ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, 1-(4-bromo-2-fluorophenyl)ethanone lacks the imidazole ring, which significantly alters its reactivity and potential applications. Similarly, 4-bromo-2-fluorobiphenyl and 4-bromo-2-fluorobenzylamine have different structural features that influence their chemical behavior and uses.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-4-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c1-7-5-14(6-13-7)10-3-2-8(11)4-9(10)12/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSBWRGDWANXQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
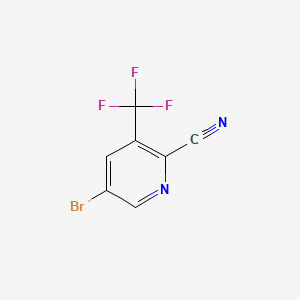
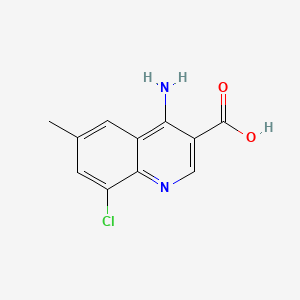
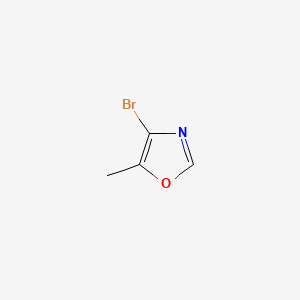
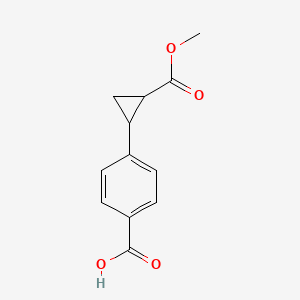
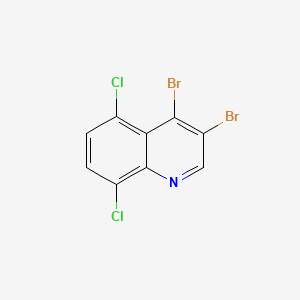
![Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B580541.png)
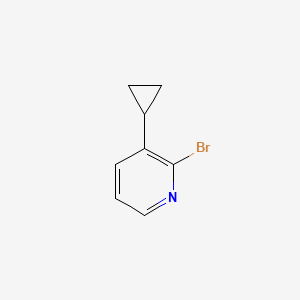
![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole](/img/structure/B580544.png)
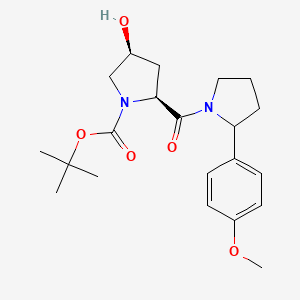
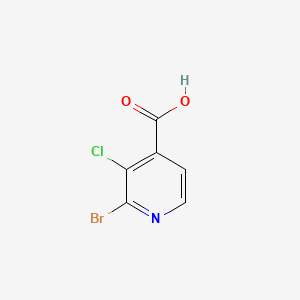
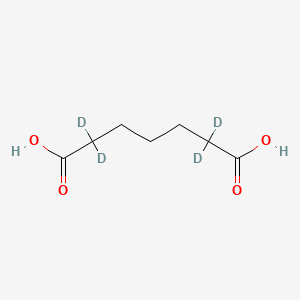
![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)
![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)
